![molecular formula C5H11NS B3053730 N-Methylthiomorpholine CAS No. 55675-72-4](/img/structure/B3053730.png)
N-Methylthiomorpholine
Overview
Description
N-Methylthiomorpholine (chemical formula: C5H11NS) is a colorless liquid and belongs to the class of cyclic tertiary amines. It is also known as 4-Methylmorpholine . This compound is used as a base catalyst in various chemical reactions, including the generation of polyurethanes. It can be synthesized by reacting methylamine with diethylene glycol or through the hydrogenolysis of N-formylmorpholine .
Synthesis Analysis
The synthesis of N-Methylthiomorpholine involves the reaction of methylamine with diethylene glycol or the hydrogenolysis of N-formylmorpholine. The resulting compound is a cyclic tertiary amine with applications in various industrial processes .
Molecular Structure Analysis
The molecular formula of N-Methylthiomorpholine is C5H11NS. It has a molecular weight of 117.213 g/mol. The chemical structure consists of a morpholine ring with a methylthio (–SCH3) substituent at one of the nitrogen atoms .
Chemical Reactions Analysis
N-Methylthiomorpholine serves as a base catalyst in the production of polyurethanes and other reactions. Its reactivity lies in its cyclic amine structure, which can participate in various chemical transformations. For example, it can be involved in nucleophilic substitution reactions, oxidation processes, and other synthetic pathways .
Physical And Chemical Properties Analysis
Scientific Research Applications
Chemical Synthesis
4-Methylthiomorpholine is used in various chemical synthesis processes . It is often used as a reagent or a building block in the synthesis of more complex molecules .
Bioactivity Research
Morpholine and Thiomorpholine derivatives, including 4-Methylthiomorpholine, have been found to possess diverse bioactivity profiles . This makes them valuable in the development of new pharmaceuticals .
Antibacterial and Antifungal Activity
Some derivatives of 4-Methylthiomorpholine have shown promising antibacterial and antifungal activity . This suggests potential applications in the development of new antimicrobial agents .
Diabetes Treatment
Thiazolidinediones, synthesized using morpholine as a catalyst, are used for the treatment of type 2 diabetes . This indicates that 4-Methylthiomorpholine could play a role in the synthesis of these important drugs .
Synthesis of Chiral Morpholines
4-Methylthiomorpholine has been used in the electrophile-induced cyclization of optically pure N-allyl-?-aminoalcohols to produce chiral morpholines . This process is important in the production of enantiomerically pure compounds, which are often required in pharmaceutical applications .
Transition Metal Catalysis
Recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds have been reported . 4-Methylthiomorpholine could potentially be used in these syntheses, particularly those involving transition metal catalysis .
Mechanism of Action
Target of Action
Morpholine, a versatile moiety, has been widely employed to enhance the potency of numerous bioactive molecules .
Mode of Action
Studies on morpholine-modified ru-based agents, which could be considered analogous, have shown that these agents can destroy the bacterial membrane and induce ros production in bacteria .
Biochemical Pathways
Morpholine has been used in the development of ruthenium-based antibacterial agents, which have shown to affect multiple antibacterial mechanisms .
Result of Action
Morpholine-modified ru-based agents have shown promising results against bacterial infections, including the ability to destroy bacterial membranes and induce ros production .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-methylthiomorpholine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS/c1-6-2-4-7-5-3-6/h2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTVWEHAAISPNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCSCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30335170 | |
Record name | N-Methylthiomorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30335170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
55675-72-4 | |
Record name | N-Methylthiomorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30335170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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